(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14976673
Molecular Formula: C26H27N3OS3
Molecular Weight: 493.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3OS3 |
|---|---|
| Molecular Weight | 493.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N3OS3/c1-3-5-9-16-28-25(30)23(33-26(28)31)17-20-18-29(21-10-7-6-8-11-21)27-24(20)19-12-14-22(15-13-19)32-4-2/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3/b23-17- |
| Standard InChI Key | NNVGAOWHMGQHFX-QJOMJCCJSA-N |
| Isomeric SMILES | CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S |
Introduction
(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound featuring a thiazolidinone backbone with a pyrazole moiety. This compound belongs to a class of molecules known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a thioxo group and a pentyl chain suggests potential lipophilicity, which could influence its pharmacokinetic properties.
Synthesis Methods
The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from simpler precursors. Common methods include:
-
Condensation Reactions: To form the thiazolidinone ring.
-
Cross-Coupling Reactions: To introduce the pyrazole and ethylsulfanyl moieties.
Synthesis Steps:
-
Formation of Thiazolidinone: Reaction between a suitable thioacid and an aldehyde.
-
Introduction of Pyrazole Moiety: Through a condensation or coupling reaction.
-
Final Assembly: Incorporation of the ethylsulfanyl group and pentyl chain.
Biological Activities
Compounds with similar structures have shown promise in various biological assays:
-
Antimicrobial Activity: Thiazolidinones are known to inhibit bacterial growth.
-
Anti-Inflammatory Activity: Potential to reduce inflammation through inhibition of key enzymes.
-
Anticancer Activity: Some thiazolidinones have been studied for their ability to inhibit cancer cell proliferation.
Biological Activity Data:
| Activity | Compound Class | Reference |
|---|---|---|
| Antimicrobial | Thiazolidinones | |
| Anti-Inflammatory | Pyrazole Derivatives | |
| Anticancer | Thiazolidinone Derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume